(4-Piperidin-4-ylphenyl)boronic acid
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Overview
Description
(4-Piperidin-4-ylphenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Piperidin-4-ylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an aryl lithium or aryl magnesium halide with trimethyl borate, followed by hydrolysis, yields the corresponding boronic acid .
Chemical Reactions Analysis
Types of Reactions: (4-Piperidin-4-ylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols using oxidizing agents.
Reduction: Formation of boranes under reducing conditions.
Substitution: Participation in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Borane complexes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-Piperidin-4-ylphenyl)boronic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery, particularly in the design of protease inhibitors.
Industry: Applied in the creation of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (4-Piperidin-4-ylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety interacts with the active site of the enzyme, leading to inhibition of its activity . The compound’s molecular targets include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
- Phenylboronic acid
- Piperidineboronic acid
- 4-(4-Pyridinyl)phenylboronic acid
Comparison: (4-Piperidin-4-ylphenyl)boronic acid is unique due to the presence of both a piperidine ring and a boronic acid group, which imparts distinct reactivity and binding properties. Compared to phenylboronic acid, it offers enhanced binding to biological targets due to the additional nitrogen atom in the piperidine ring. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors .
Properties
IUPAC Name |
(4-piperidin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13-15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWIBVPRZRIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCNCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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